Home > Products > Screening Compounds P22438 > Tretoquinol, (+)-
Tretoquinol, (+)- - 36478-07-6

Tretoquinol, (+)-

Catalog Number: EVT-10927295
CAS Number: 36478-07-6
Molecular Formula: C19H23NO5
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Tretoquinol can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline under basic conditions. This method allows for the formation of the desired compound through nucleophilic substitution reactions.

Technical Details

  • Reaction Conditions: Typically conducted in a basic medium to facilitate nucleophilic attack.
  • Reagents: Common reagents include trimethoxybenzyl chloride and tetrahydroisoquinoline derivatives.
  • Purification: Post-reaction purification often involves chromatographic techniques to isolate tretoquinol from by-products.
Molecular Structure Analysis

The molecular structure of tretoquinol is characterized by:

  • Core Structure: A tetrahydroisoquinoline backbone.
  • Substituents: Three methoxy groups attached to a phenyl ring.
  • Stereochemistry: The compound exhibits chirality due to the presence of a stereogenic center in the tetrahydroisoquinoline moiety.

Structural Data

  • InChI Key: RGVPOXRFEPSFGH-UHFFFAOYSA-N
  • SMILES Notation: COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O

This structural complexity contributes to its diverse biological activities and interactions within biological systems .

Chemical Reactions Analysis

Tretoquinol undergoes various chemical reactions that modify its structure and potentially its biological activity:

Types of Reactions

  1. Oxidation: Can be oxidized to form quinone derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can yield dihydro derivatives; sodium borohydride is commonly used for this purpose.
  3. Substitution: The methoxy groups can participate in substitution reactions leading to further functionalization of the molecule.

These reactions are crucial for exploring the compound's derivatives and optimizing its pharmacological properties.

Mechanism of Action

Tretoquinol's mechanism of action primarily involves interaction with beta-adrenergic receptors and thromboxane A2 pathways:

Process

  • Beta-Adrenergic Agonism: Tretoquinol has been shown to stimulate beta-adrenergic receptors, which play significant roles in cardiovascular function.
  • Thromboxane A2 Antagonism: It also acts as an antagonist against thromboxane A2-mediated responses, which are involved in platelet aggregation and vasoconstriction.

Data

Research indicates that tretoquinol exhibits varying potencies depending on its structural modifications, with certain derivatives demonstrating enhanced selectivity and efficacy in these pathways .

Physical and Chemical Properties Analysis

Tretoquinol possesses distinct physical and chemical properties that influence its behavior in biological systems:

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with various electrophiles due to the presence of nucleophilic sites within its structure.

These properties are essential for understanding how tretoquinol interacts with biological systems and potential drug formulations .

Applications

Tretoquinol is primarily studied for its potential applications in pharmacology:

  • Pharmaceutical Research: Investigated for its beta-adrenergic activity which may benefit conditions like asthma or cardiovascular diseases.
  • Thromboxane A2 Research: Its antagonistic properties against thromboxane A2 make it a candidate for studies related to platelet aggregation disorders .
Pharmacological Mechanisms and Beta-Adrenoceptor Activity

Beta-2 Adrenergic Receptor Agonism and Selectivity Profiles

Tretoquinol (chemically designated as (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) functions primarily as a beta-adrenergic receptor agonist. Its pharmacological profile demonstrates notable selectivity for the beta-2 adrenergic receptor (β₂-AR) subtype, which underpins its bronchodilatory effects. This selectivity is evidenced by comparative studies showing Tretoquinol's higher potency at β₂-ARs relative to beta-1 (β₁) and beta-3 (β₃) subtypes. Functional assays reveal that the racemic mixture of Tretoquinol exhibits approximately 10-fold greater potency in relaxing guinea pig trachea (a β₂-AR dominant tissue) compared to its activity on guinea pig right atria (a β₁-AR dominant tissue) [4]. This tissue selectivity aligns with its therapeutic application in obstructive airway diseases, as reflected by its Anatomical Therapeutic Chemical (ATC) classification under R03AC09 (selective beta-2-adrenoreceptor agonists for inhalational use) and R03CC09 (for systemic use) [1] [7].

Structural modifications significantly influence receptor selectivity. Halogen substitution at the 3',5'-positions of the benzyl ring enhances β₃-AR selectivity while reducing β₂-agonist activity. For instance, the 3',5'-diiodo derivative of Tretoquinol demonstrates a 10-fold higher potency for β₃-AR activation compared to β₁-ARs, functioning as a partial agonist at β₂-ARs [4] [8]. This suggests that the trimethoxybenzyl moiety of native Tretoquinol contributes to its inherent β₂-selectivity, while targeted chemical alterations can shift selectivity towards other beta subtypes.

Table 1: Receptor Selectivity Profile of Tretoquinol and Key Derivatives

Compoundβ₁-AR Activityβ₂-AR Activityβ₃-AR ActivityPrimary Selectivity
(-)-(S)-TretoquinolHighHighestHighβ₂ > β₁, β₃
(+)-(R)-TretoquinolVery LowVery LowLowNegligible
3',5'-Diiodo-TMQ derivativeModeratePartial AgonistHighestβ₃ > β₁ > β₂
5-Iodo-TMQ derivativeReducedReducedModerateLimited Selectivity

Enantiomeric Activity Differences: Comparative Analysis of (+)- vs. (−)-Tretoquinol

Tretoquinol is a chiral molecule existing as (+)-(R)- and (-)-(S)-enantiomers, with the (-)-(S)-enantiomer possessing the overwhelming majority of beta-adrenergic agonist activity. Biochemical and functional studies demonstrate profound stereoselectivity at all beta-adrenoceptor subtypes. In cyclic adenosine monophosphate (cAMP) accumulation assays using Chinese Hamster Ovary (CHO) cells expressing human beta-adrenoceptors, (-)-(S)-Tretoquinol is 214-fold more potent than the (+)-(R)-enantiomer at β₁-ARs, 281-fold more potent at β₂-ARs, and remarkably 776-fold more potent at β₃-ARs [2].

Radioligand binding assays corroborate this enantiomeric disparity. (-)-(S)-Tretoquinol exhibits 123-fold higher affinity than the (+)-(R)-enantiomer for human β₁-ARs, 331-fold higher affinity for β₂-ARs, and 5-fold higher affinity for β₃-ARs [2] [3]. This extreme difference in isomeric-activity ratios (IARs) underscores the critical importance of the S-configuration at the C1 position of the tetrahydroisoquinoline ring for effective interaction with the agonist binding site within beta-adrenergic receptors. The (+)-(R)-enantiomer shows negligible receptor affinity or agonist efficacy across all subtypes, functioning essentially as an inactive counterpart in pharmacological studies [3] [6].

Functional Assays on Beta-Adrenoceptor Subtypes (β₁, β₂, β₃)

Comprehensive functional characterization of Tretoquinol across beta-AR subtypes has been conducted in isolated tissue preparations and cell-based systems:

  • β₁-Adrenoceptor Activity: In guinea pig right atria (β₁-AR dominant), (-)-(S)-Tretoquinol potently increases heart rate (chronotropy) and force of contraction (inotropy). The isomeric-activity ratio [(S)-isomer potency / (R)-isomer potency] in this tissue is approximately 224 [3]. Compared to the endogenous agonist (-)-isoproterenol, (-)-(S)-Tretoquinol acts as a full agonist but with lower intrinsic activity at β₁-ARs [2].
  • β₂-Adrenoceptor Activity: Tretoquinol exhibits its highest functional potency at β₂-ARs. In guinea pig trachea (β₂-AR dominant), (-)-(S)-Tretoquinol causes potent relaxation of pre-contracted smooth muscle. The IAR in trachea is significantly higher (1585) than in atria, highlighting greater stereoselectivity at β₂-ARs [3]. Racemic Tretoquinol and (-)-(S)-Tretoquinol are full agonists at β₂-ARs, though some derivatives like the 3',5'-diiodo analog act as partial agonists with reduced maximal efficacy compared to (-)-isoproterenol [2] [8].
  • β₃-Adrenoceptor Activity: (-)-(S)-Tretoquinol is a potent and highly efficacious agonist at human and rat β₃-ARs. Intriguingly, both (-)-Tretoquinol and racemic Tretoquinol exhibit superior efficacy (intrinsic activity) compared to (-)-isoproterenol in cAMP accumulation assays at human β₃-ARs expressed in CHO cells, with efficacies of 8.2 and 3.4 relative to isoproterenol (efficacy = 1), respectively [2]. Functional studies in rat tissues containing atypical beta-adrenoceptors (now classified as β₃), such as distal colon and brown adipocytes, confirm potent stimulation by (-)-(S)-Tretoquinol with IARs of 575 and 398, respectively [3] [4]. The 3',5'-diiodo derivatives show enhanced potency (5- to 10-fold higher) and selectivity for β₃-AR over β₁-AR [4].

Table 2: Functional Potency of (-)-(S)-Tretoquinol Across Beta-AR Subtypes

Beta-AR SubtypeTest SystemKey Functional ResponseIsomeric-Activity Ratio (S/R)Relative Efficacy (vs. Isoproterenol)
β₁Guinea Pig Right AtriaIncreased Chronotropy/Inotropy224Full Agonist (~1.0)
β₂Guinea Pig TracheaSmooth Muscle Relaxation1585Full Agonist (~1.0)
β₃Rat Distal ColonSmooth Muscle Relaxation575Full Agonist (>1.0)
β₃Rat Brown AdipocytesThermogenesis/Lipolysis398Full Agonist (>1.0)
β₃ (Human)CHO cells (cAMP accumulation)Increased cAMP Production4678 [3]8.2 [2]

Signal Transduction Pathways and cAMP Modulation

Tretoquinol mediates its pharmacological effects primarily through the activation of the canonical Gₛ-protein/adenylyl cyclase/cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling cascade upon binding to beta-adrenergic receptors, particularly β₂-ARs and β₃-ARs.

  • Receptor Activation and G-protein Coupling: Binding of the active (-)-(S)-Tretoquinol enantiomer to the orthosteric site of beta-ARs stabilizes an active receptor conformation. This facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the stimulatory G protein (Gₛα).
  • Adenylyl Cyclase Stimulation and cAMP Production: Activated Gₛα dissociates from the beta-gamma subunits and interacts with adenylyl cyclase (AC), stimulating the conversion of adenosine triphosphate (ATP) to the second messenger cAMP. Studies in CHO cells expressing human β₂-AR or β₃-AR subtypes confirm that (-)-(S)-Tretoquinol induces a robust, concentration-dependent increase in intracellular cAMP levels [2] [7]. This cAMP elevation is significantly greater at β₃-ARs compared to β₂-ARs for the native compound.
  • Downstream Effectors: The surge in intracellular cAMP activates PKA. PKA phosphorylates numerous downstream targets, including:
  • Airway Smooth Muscle: Phosphorylation of proteins like myosin light chain kinase (MLCK) and calcium-activated potassium channels, leading to decreased intracellular calcium, reduced actin-myosin interaction, and ultimately, smooth muscle relaxation (bronchodilation) – the primary therapeutic effect via β₂-AR activation [5] [7].
  • Adipocytes: Phosphorylation of hormone-sensitive lipase (HSL) and perilipin, promoting lipolysis and thermogenesis – effects mediated via β₃-AR activation [2] [4].
  • Cardiac Muscle: PKA phosphorylation of L-type calcium channels and phospholamban in cardiac myocytes increases calcium influx and sarcoplasmic reticulum calcium uptake, enhancing contractility (mediated via β₁-AR, though less relevant therapeutically for Tretoquinol) [5].
  • Alternative Pathways: While the cAMP/PKA pathway dominates, beta-ARs, especially β₂-ARs, can also couple to other signaling pathways like mitogen-activated protein kinase (MAPK) cascades. However, specific data on Tretoquinol's activation of these non-canonical pathways (e.g., ERK1/2 phosphorylation) is less extensively documented in the literature reviewed compared to its cAMP effects. The potential activation of exchange proteins activated directly by cAMP (Epac) by Tretoquinol-induced cAMP also remains unexplored in the available sources.

Therefore, the activation of the Gₛα-AC-cAMP-PKA axis represents the principal and well-characterized signal transduction mechanism responsible for Tretoquinol's major pharmacological actions at beta-adrenoceptor subtypes [2] [5] [7].

Properties

CAS Number

36478-07-6

Product Name

Tretoquinol, (+)-

IUPAC Name

(1R)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3/t14-/m1/s1

InChI Key

RGVPOXRFEPSFGH-CQSZACIVSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CCN2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.